molecular formula C21H28N4O2 B2943545 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1029748-17-1

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2943545
CAS No.: 1029748-17-1
M. Wt: 368.481
InChI Key: SXOHDISGCABKAX-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide (CAS Number: 1029748-17-1), supplied for research and development purposes. It has a molecular formula of C21H28N4O2 and a molecular weight of 368.47 g/mol . The compound features a complex structure combining a piperidine-substituted pyrimidine ring linked via an ether-oxygen chain to an acetamide group, which is further substituted with a para-isopropyl phenyl ring. This specific architecture suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive molecules. Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their widespread presence in molecules with diverse biological activities. Researchers can utilize this compound as a key building block in the development of targeted chemical libraries or as a lead structure for further optimization. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15(2)17-7-9-18(10-8-17)23-19(26)14-27-20-13-16(3)22-21(24-20)25-11-5-4-6-12-25/h7-10,13,15H,4-6,11-12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOHDISGCABKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique structure comprising a piperidine ring, a pyrimidine moiety, and an acetamide functional group. Its synthesis typically involves several steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amidines.
  • Introduction of the Piperidine Group : Nucleophilic substitution reactions are commonly used for this purpose.
  • Coupling with the Phenyl Group : Techniques such as palladium-catalyzed cross-coupling reactions are employed to attach the phenyl group to the pyrimidine structure.

Structural Formula

The molecular formula for this compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of approximately 354.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

Therapeutic Applications

Research indicates that this compound may exhibit various therapeutic effects, including:

  • Anti-inflammatory Properties : By modulating inflammatory pathways, it may serve as a therapeutic agent in conditions characterized by excessive inflammation.
  • Antimicrobial Activity : Investigations into its efficacy against bacterial strains have shown promising results, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this specific acetamide derivative:

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsUnique Features
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamideDimethyl substitution on phenyl ringEnhanced lipophilicity
6-Methylpyrimidin-4-yloxyacetic acidLacks piperidine moietySimpler structure with potential anti-inflammatory properties

This table illustrates how variations in substituents and structural complexity can influence biological activities.

Comparison with Similar Compounds

Piperidinyl vs. Tetrahydroisoquinolinyl Substitution

  • Analog: 2-{[6-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 1251633-24-5) Structural Difference: Replacement of piperidin-1-yl with a tetrahydroisoquinolin-2-yl group. This modification could improve target affinity or metabolic stability .

Piperidinyl vs. Pyrrolidinyl Substitution

  • Analog: Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate (CAS: 1030097-37-0) Structural Difference: Piperidinyl (6-membered ring) replaced with pyrrolidinyl (5-membered ring). Pyrrolidine’s smaller size may improve membrane permeability .

Variations in the Aryl Acetamide Moiety

Isopropylphenyl vs. Trifluoromethylphenyl

  • Analog : 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 1226454-52-9)
    • Structural Difference : 4-Isopropylphenyl replaced with 2-(trifluoromethyl)phenyl.
    • Impact : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and influence binding affinity through hydrophobic or dipole interactions. Molecular weight increases to 394.4 g/mol (C₁₉H₂₁F₃N₄O₂) .

Isopropylphenyl vs. Fluorophenyl

  • Analog: N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS: 1226447-34-2) Structural Difference: 4-Isopropylphenyl replaced with 2-fluorophenyl.

Core Heterocycle Modifications

  • Purine-Based Analogs: HC-030031 and CHEM-5861528 Structural Difference: Pyrimidine core replaced with a purine scaffold (1,2,3,6-tetrahydropurin-7-yl).

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Trifluoromethylphenyl Analog Tetrahydroisoquinolinyl Analog HC-030031
Molecular Weight (g/mol) 416.52 394.4 416.52 331.35
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~3.7 (similar lipophilicity) ~2.9
Key Substituents Piperidinyl, isopropyl Piperidinyl, trifluoromethyl Tetrahydroisoquinolinyl, isopropyl Purine, isopropyl
Synthetic Yield Not reported Not reported Not reported Not reported

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